Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate typically involves the reaction of 2-aminobenzothiazole with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial production may involve the use of solvents and reagents that are more suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution reactions may use reagents such as sodium methoxide or potassium cyanide
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the substituents introduced
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-ylmethyl benzoate: Similar structure but lacks the nitro groups, which may result in different biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate, with its own set of biological activities.
2,4-Dinitrobenzoic acid: Contains the nitro groups but lacks the benzothiazole ring, leading to different chemical and biological properties
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the 2,4-dinitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The nitro groups enhance its reactivity and potential biological activities, while the benzothiazole ring provides a stable and versatile scaffold for further modifications .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,4-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-15(10-6-5-9(17(20)21)7-12(10)18(22)23)24-8-14-16-11-3-1-2-4-13(11)25-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZXRFKOCUGTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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